molecular formula C19H31BN2O5 B13076052 tert-Butyl (3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propyl)carbamate CAS No. 1346697-31-1

tert-Butyl (3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propyl)carbamate

Cat. No.: B13076052
CAS No.: 1346697-31-1
M. Wt: 378.3 g/mol
InChI Key: SULCJFWNUGBSTC-UHFFFAOYSA-N
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Description

tert-Butyl (3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propyl)carbamate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, a carbamate group, and a dioxaborolane ring, making it a versatile molecule in synthetic chemistry.

Preparation Methods

The synthesis of tert-Butyl (3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propyl)carbamate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

tert-Butyl (3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in the development of bioactive molecules and probes for biological studies.

    Medicine: It plays a role in the synthesis of pharmaceutical agents and drug discovery.

    Industry: The compound is used in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of tert-Butyl (3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propyl)carbamate involves its interaction with specific molecular targets and pathways. The dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The pyridinyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

tert-Butyl (3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propyl)carbamate can be compared with other similar compounds, such as:

Properties

CAS No.

1346697-31-1

Molecular Formula

C19H31BN2O5

Molecular Weight

378.3 g/mol

IUPAC Name

tert-butyl N-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxypropyl]carbamate

InChI

InChI=1S/C19H31BN2O5/c1-17(2,3)25-16(23)22-10-8-12-24-15-13-14(9-11-21-15)20-26-18(4,5)19(6,7)27-20/h9,11,13H,8,10,12H2,1-7H3,(H,22,23)

InChI Key

SULCJFWNUGBSTC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCCCNC(=O)OC(C)(C)C

Origin of Product

United States

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